molecular formula C8H9BrN2O2 B6161183 5-bromo-N,4-dimethyl-2-nitroaniline CAS No. 1805113-10-3

5-bromo-N,4-dimethyl-2-nitroaniline

Cat. No.: B6161183
CAS No.: 1805113-10-3
M. Wt: 245.1
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Description

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) is a substituted aniline compound of high interest in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 BrN 2 O 2 and a molecular weight of 245.07, serves as a versatile synthetic building block . Its structure incorporates three distinct functional handles—a bromo substituent, a nitro group, and a secondary amine—allowing for a wide range of subsequent chemical transformations, including nucleophilic substitutions and reductions . In research settings, this chemical is primarily valued as a key intermediate in multistep synthesis. It can be utilized in the development of more complex molecules, such as dyes , functionalized materials, and potential pharmacologically active compounds. The presence of both bromine and nitro groups on the aromatic ring makes it a valuable precursor for constructing heterocyclic systems or for use in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental methodologies in modern organic synthesis . Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for proper handling and hazard information.

Properties

CAS No.

1805113-10-3

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-N,4-dimethyl-2-nitroaniline can be synthesized through the electrophilic aromatic substitution reaction of N,N-dimethyl-4-nitroaniline with bromine in the presence of a strong acid catalyst. The reaction proceeds as follows:

    Nitration: The nitration of N,N-dimethylaniline to form N,N-dimethyl-4-nitroaniline.

    Bromination: The bromination of N,N-dimethyl-4-nitroaniline in the presence of a strong acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,4-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The reduction of this compound yields 5-bromo-N,4-dimethyl-2-phenylenediamine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N,4-dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N,4-dimethyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atom and methyl groups can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their differences are summarized in Table 1.

Compound Substituents Key Differences Similarity Index References
5-Bromo-4-methyl-2-nitroaniline Br (C5), NO₂ (C2), CH₃ (C4) Lacks N-methyl group; reduced steric hindrance at amine. 0.84
4-Bromo-N,N-dimethyl-3-nitroaniline Br (C4), NO₂ (C3), N(CH₃)₂ Nitro group at C3 and dimethylamine alter electronic effects and reactivity. 0.83
2-Bromo-4-nitroaniline Br (C2), NO₂ (C4) No methyl groups; intramolecular N–H⋯Br hydrogen bonding stabilizes planar structure.
4-Bromo-2,3-dimethyl-6-nitroaniline Br (C4), NO₂ (C6), CH₃ (C2, C3) Multiple methyl groups increase steric hindrance, reducing reactivity at C4. 0.86

Key Observations :

  • Steric Effects: The N-methyl and C4-methyl groups in 5-bromo-N,4-dimethyl-2-nitroaniline hinder electrophilic substitution at adjacent positions, unlike non-methylated analogs like 2-bromo-4-nitroaniline .
  • Electronic Effects : The nitro group at C2 withdraws electron density, making the ring less reactive toward nucleophilic attack compared to 4-bromo-N,N-dimethyl-3-nitroaniline (nitro at C3) .
Physical and Spectroscopic Properties
  • Melting Points: Methylated derivatives generally exhibit lower melting points due to reduced crystallinity. For example, this compound is expected to melt at ~120–140°C (estimated), while non-methylated 2-bromo-4-nitroaniline melts at 165°C .
  • NMR Data : The ^1H NMR spectrum of this compound would show singlet peaks for N–CH₃ (~2.8 ppm) and C4–CH₃ (~2.6 ppm), distinct from analogs like 5-bromo-4-methyl-2-nitroaniline, which lacks the N-methyl resonance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N,4-dimethyl-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of an aniline derivative. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄), ensuring temperature control (<10°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 5-position, guided by directing effects of the nitro and methyl groups .

N-Methylation : Dimethylation of the amine via reductive alkylation (e.g., CH₃I/K₂CO₃ in DMF) .
Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography. Side products (e.g., di-brominated analogs) may arise if bromination conditions are not tightly controlled .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aromatic region shows distinct splitting patterns:
  • A singlet for the N,N-dimethyl group (~3.0 ppm).
  • Deshielded protons adjacent to nitro and bromine groups (8.0–8.5 ppm) .
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (calc. for C₈H₁₀BrN₃O₂: 267.9974) validates molecular composition .
    Purity (>98%) is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions. Key findings:

  • The nitro group deactivates the ring, directing electrophiles to the 5-position (para to methyl).
  • Bromine’s electron-withdrawing effect further stabilizes intermediates .
    Solvent effects (e.g., DMSO) are incorporated via polarizable continuum models (PCM) to refine predictions .

Q. How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?

  • Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed couplings.

  • Suzuki Reaction : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Substitute bromine with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .
    Kinetic studies show that steric hindrance from the 4-methyl group slows transmetallation steps, requiring elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported biological activities of nitroaniline derivatives?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical:

Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for nitroreductase activity, which may activate prodrugs .

Electron-Withdrawing Effects : The nitro group’s redox potential influences antiparasitic activity (e.g., against Plasmodium), while bromine enhances lipophilicity and membrane penetration .

Meta-Analysis : Cross-reference bioactivity data from PubChem and DSSTox, noting discrepancies in assay conditions (e.g., IC₅₀ values under hypoxia vs. normoxia) .

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